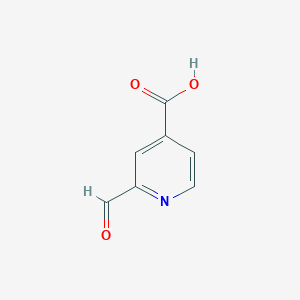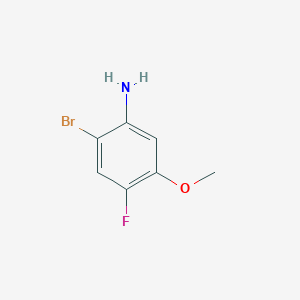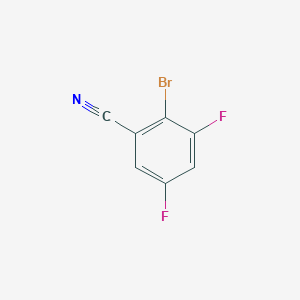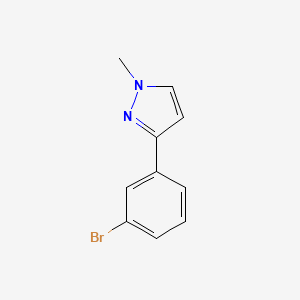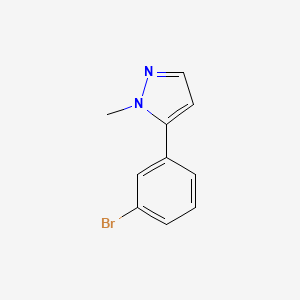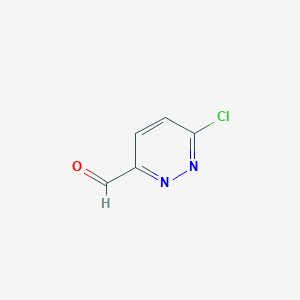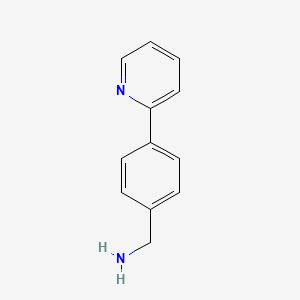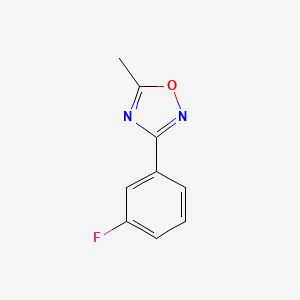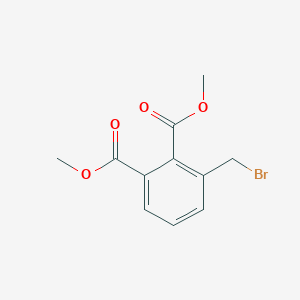
Dimethyl 3-(bromomethyl)phthalate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related brominated compounds is a topic of interest in the field of organic chemistry due to their applications in various chemical reactions and as intermediates in the production of other compounds. For instance, the synthesis of bromo[tri-α-(2,4-dimethyl-3-pentyloxy)subphthalocyanine]boron complex has been achieved and characterized by various analytical techniques, indicating the feasibility of synthesizing complex brominated phthalocyanines with potential nonlinear optical (NLO) properties . Additionally, the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, has been reported using environmentally benign methods, suggesting that similar approaches could be applied to synthesize dimethyl 3-(bromomethyl)phthalate .
Molecular Structure Analysis
The molecular structure of brominated compounds significantly influences their physical and chemical properties. For example, the cone-shaped molecular structure and heavy-atom substitution in the subphthalocyanine complex mentioned in one of the papers contribute to its strong NLO properties . This implies that the molecular structure of dimethyl 3-(bromomethyl)phthalate, particularly the presence of the bromomethyl group, could also impart unique properties that may be beneficial for specific applications.
Chemical Reactions Analysis
Brominated compounds are often reactive and can participate in various chemical reactions. The paper discussing the synthesis of (Z)-dimethyl α-(bromomethyl)fumarate demonstrates its efficiency as a precursor for the synthesis of 3-substituted itaconic acid esters and 2-alkyl 3-carbomethoxy-β-lactams . This indicates that dimethyl 3-(bromomethyl)phthalate could similarly serve as an intermediate in the synthesis of other valuable chemical products.
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalates and their derivatives are crucial for their practical applications. The photolysis of phthalic acid esters, such as DMP, has been studied, revealing the formation of various products and suggesting a potential for chemical transformations under UV light exposure . This could be relevant for understanding the stability and degradation pathways of dimethyl 3-(bromomethyl)phthalate. Additionally, the solubility behavior of triorganotin bromides synthesized from compounds containing dimethylamino groups indicates that the solubility properties of organotin compounds can be manipulated, which may also be applicable to the solubility properties of dimethyl 3-(bromomethyl)phthalate .
Wissenschaftliche Forschungsanwendungen
Industrial Applications and Environmental Presence
Dimethyl 3-(bromomethyl)phthalate, as part of the larger group of phthalates, finds extensive use in industrial processes. Phthalates, including dimethyl phthalate (DMP), are mainly used as plasticizers in various plastic products to increase flexibility and softness. These compounds are prevalent in consumer products, flooring, wall coverings, food contact applications, and even in medical devices (Hauser & Calafat, 2005). Due to their widespread use, phthalates have been detected in various environmental samples such as atmospheric particulate matter, fresh water, sediments, and soil (Gao & Wen, 2016).
Biodegradation Studies
Significant research has been conducted on the biodegradation of phthalates. Studies have shown that fungal strains like Fusarium sp. and Trichosporon sp., isolated from mangrove sediments, can degrade dimethyl phthalate esters (DMPEs). These fungi transform DMPEs into monomethyl phthalate or phthalate acid, though they do not completely mineralize these compounds (Luo et al., 2012).
Removal in Wastewater Treatment Processes
Phthalates like DMP are removed efficiently during wastewater treatment processes. The combination of various treatment technologies, such as anaerobic treatment and membrane bioreactors, can significantly enhance the removal efficiency of phthalates from wastewater (Gao & Wen, 2016).
Potential Toxicity and Interactions
Research on the toxicity of phthalates like DMP has revealed their potential to interact with biological molecules. For instance, the interaction between DMP and trypsin, a digestive enzyme, in vitro, has been studied to understand the toxicological effects of DMP. These studies show that DMP can bind to and inhibit the activity of trypsin, leading to significant conformational changes in the enzyme (Wang, Zhang, & Wang, 2015).
Safety And Hazards
Phthalates, including Dimethyl 3-(bromomethyl)phthalate, are known to be harmful to human health. They can cause reproductive disorders and are particularly harmful to children. Safety measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and ensuring adequate ventilation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)8-5-3-4-7(6-12)9(8)11(14)16-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVKACMYFGVPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1C(=O)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301334427 | |
| Record name | Dimethyl 3-(bromomethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-(bromomethyl)phthalate | |
CAS RN |
24129-04-2 | |
| Record name | Dimethyl 3-(bromomethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

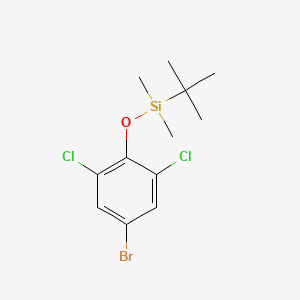


![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)
